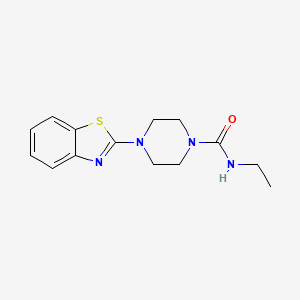

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine . Microwave irradiation and one-pot multicomponent reactions have also been employed to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale condensation reactions followed by purification processes such as crystallization and chromatography . The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings to reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. The mechanisms by which 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide exerts its effects include:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.

- Inhibition of Topoisomerase II : Molecular docking studies suggest that this compound can bind to DNA and inhibit topoisomerase II, a critical target in cancer therapy.

Case Study : A study demonstrated that similar benzothiazole derivatives showed IC50 values indicating potent inhibition of cancer cell proliferation across various human cancer cell lines (e.g., MCF7, T47D) .

| Compound Type | IC50 (µM) | Target |

|---|---|---|

| Benzothiazole Derivative A | 0.5 | Cancer Cell Lines |

| Benzothiazole Derivative B | 0.8 | Tumor Growth Inhibition |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its potential applications include:

- Anti-tubercular Activity : Preliminary studies suggest that the compound interferes with bacterial growth pathways, making it a candidate for treating tuberculosis.

- Broad-spectrum Antimicrobial Effects : Research indicates that benzothiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study : A related study found that compounds with similar structures showed enhanced antibacterial activity against multidrug-resistant strains compared to standard antibiotics like ciprofloxacin .

Neurological Applications

Recent studies have begun to explore the potential of benzothiazole derivatives as muscarinic receptor antagonists, which could be beneficial in treating neurological disorders. This application is based on the ability of these compounds to modulate neurotransmitter systems.

Mecanismo De Acción

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . Molecular docking studies have shown that the compound can bind to the active sites of target proteins, disrupting their function and leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide include other benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the benzothiazole and piperazine moieties, which may confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Actividad Biológica

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with N-ethylpiperazine in the presence of appropriate coupling agents. The resulting compound can be characterized using techniques such as UV, IR, NMR spectroscopy, and mass spectrometry .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2-amino-4-methylbenzothiazole + chloroacetyl chloride | 2-chloro-N-(4-methyl-1,3-benzothiazole-2-yl)acetamide |

| 2 | N-substituted piperazine + product from Step 1 | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including breast (MCF7), hepatocellular (HUH7), and colorectal (HCT116) cancer cell lines. For instance, one study reported that certain derivatives achieved GI50 values as low as 0.9 µM against HCT116 cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MCF7 | 5.0 |

| Compound B | HUH7 | 3.5 |

| Compound C | HCT116 | 0.9 |

Neuroprotective Effects

In addition to their anticancer properties, derivatives of this compound have been investigated for neuroprotective effects. Studies suggest that these compounds may inhibit neuronal nitric oxide synthase (nNOS), thereby reducing neuroinflammation and protecting neuronal cells from oxidative stress. This activity is particularly relevant in models of neurodegenerative diseases .

Case Studies

One notable case study involved testing a series of benzothiazole-piperazine derivatives in a model of oxidative stress-induced neuronal damage. The results indicated that specific derivatives significantly reduced cell death and improved cell viability compared to controls. These findings support further investigation into the therapeutic potential of these compounds in treating neurodegenerative conditions .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-2-15-13(19)17-7-9-18(10-8-17)14-16-11-5-3-4-6-12(11)20-14/h3-6H,2,7-10H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPDBYKSUAZFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.